Cas no 10528-65-1 (4-Methyl-4(p-tolyl)-2-pentanone)
4-Methyl-4(p-tolyl)-2-pentanone Chemical and Physical Properties
Names and Identifiers
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- 2-Pentanone,4-methyl-4-(4-methylphenyl)-
- 4-methyl-4-(4-methylphenyl)pentan-2-one
- 4-METHYL-4(P-TOLYL)-2-PENTANONE
- 4-methyl-4-(4-tolyl)-2-pentanone
- 4-Methyl-4-p-tolyl-pentan-2-on
- 4-Methyl-4-p-tolyl-pentan-2-one
- AC1L5HTA
- AC1Q1K43
- AC1Q5GWH
- AR-1G3481
- CTK4A3717
- NSC23498
- SureCN4406294
- 10528-65-1
- SCHEMBL4406294
- 5-Hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
- DTXSID10281924
- AKOS002392357
- NSC-23498
- 4-methyl-4-(4-methylphenyl)-2-pentanone
- 4-Methyl-4(p-tolyl)-2-pentanone
-
- Inchi: 1S/C13H18O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3
- InChI Key: QZRGDINMCFJQNO-UHFFFAOYSA-N
- SMILES: O=C(C)CC(C)(C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 190.13584
- Monoisotopic Mass: 190.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.939
- Melting Point: Not available
- Boiling Point: 269.3°Cat760mmHg
- Flash Point: 101.3°C
- Refractive Index: 1.492
- PSA: 17.07
- LogP: 3.25170
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Methyl-4(p-tolyl)-2-pentanone Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-4(p-tolyl)-2-pentanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M339890-50mg |
4-Methyl-4(p-tolyl)-2-pentanone |
10528-65-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339890-100mg |
4-Methyl-4(p-tolyl)-2-pentanone |
10528-65-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339890-500mg |
4-Methyl-4(p-tolyl)-2-pentanone |
10528-65-1 | 500mg |
$ 115.00 | 2022-06-03 |
4-Methyl-4(p-tolyl)-2-pentanone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-Methyl-4(p-tolyl)-2-pentanone
4-Methyl-4(p-tolyl)-2-pentanone: A Comprehensive Overview
4-Methyl-4(p-tolyl)-2-pentanone, also known by its CAS registry number CAS No. 10528-65-1, is a versatile organic compound with significant applications in various fields. This compound, characterized by its unique structure and properties, has garnered attention in recent years due to its potential in pharmaceuticals, agrochemicals, and specialty chemicals. The molecule consists of a pentanone backbone with a methyl group and a p-tolyl substituent, which contribute to its distinctive reactivity and functionality.
The synthesis of 4-Methyl-4(p-tolyl)-2-pentanone has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the scalability of the process. These developments are particularly important as the demand for this compound continues to grow across multiple industries.
In the pharmaceutical sector, 4-Methyl-4(p-tolyl)-2-pentanone has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to participate in a wide range of organic reactions, such as nucleophilic additions and condensations, makes it a valuable building block for drug discovery. For instance, studies have demonstrated its role in the synthesis of potential anticancer agents, where its structural features contribute to the desired pharmacokinetic properties.
The agrochemical industry has also benefited from the use of 4-Methyl-4(p-tolyl)-2-pentanone. Its application as an intermediate in the production of pesticides and herbicides has been explored, with researchers focusing on enhancing the bioavailability and efficacy of these compounds. Recent research highlights the importance of understanding the stereochemistry and regioselectivity of reactions involving this compound to develop more effective agricultural chemicals.
Beyond its industrial applications, 4-Methyl-4(p-tolyl)-2-pentanone has gained attention for its role in fundamental organic chemistry research. Its structure allows for the exploration of various reaction mechanisms, providing insights into carbonyl chemistry and related transformations. For example, studies on its enolate chemistry have shed light on novel pathways for synthesizing complex molecules with high precision.
The environmental impact of using 4-Methyl-4(p-tolyl)-2-pentanone has also been a topic of interest. Researchers are investigating methods to minimize waste generation during its synthesis and application. Green chemistry principles are being integrated into these processes, ensuring that the compound's production aligns with sustainability goals while maintaining high standards of quality and performance.
In conclusion, 4-Methyl-4(p-tolyl)-2-pentanone, or CAS No. 10528-65-1, stands out as a critical compound with diverse applications across multiple industries. Its unique chemical properties and versatility make it an essential component in modern chemical synthesis. As research continues to uncover new potential uses and improve existing processes, this compound is poised to play an even more significant role in advancing scientific and industrial endeavors.
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